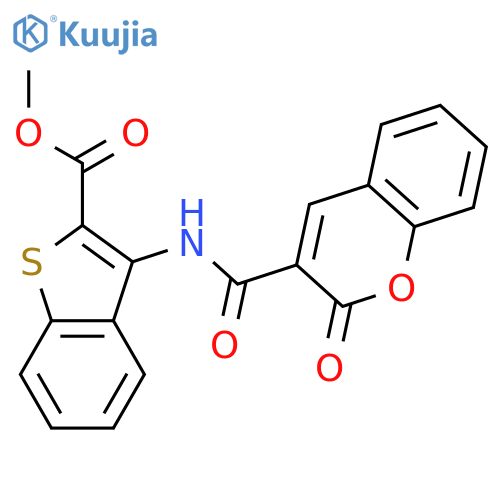

Cas no 477490-50-9 (methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate)

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate

- 477490-50-9

- Oprea1_224930

- AKOS024600162

- F0806-0068

- methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate

- SR-01000109517

- SR-01000109517-1

- methyl 3-(2-oxo-2H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

-

- インチ: 1S/C20H13NO5S/c1-25-20(24)17-16(12-7-3-5-9-15(12)27-17)21-18(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2-10H,1H3,(H,21,22)

- InChIKey: PDZZYPLQHFGMKD-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)OC)=C(C2C=CC=CC1=2)NC(C1C(=O)OC2C=CC=CC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 379.05144369g/mol

- どういたいしつりょう: 379.05144369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0806-0068-4mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-10mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-20mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-30mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-2μmol |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-5μmol |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-3mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-75mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-20μmol |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0806-0068-25mg |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate |

477490-50-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylateに関する追加情報

Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate (CAS No. 477490-50-9): A Comprehensive Overview

Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate, identified by its CAS number 477490-50-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit remarkable structural and functional diversity, making it a subject of intense research interest. The presence of multiple heterocyclic moieties, including a benzothiophene and a chromene core, imparts unique chemical properties that are being explored for various therapeutic applications.

The molecular structure of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate is characterized by its intricate arrangement of functional groups. The benzothiophene moiety, a fused ring system consisting of a benzene ring and a thiophene ring, is known for its stability and biological activity. This is complemented by the chromene core, which contains a lactam group (2-oxo-2H-chromene), contributing to the compound's reactivity and potential biological interactions. The amide linkage between the chromene and benzothiophene units further enhances the molecule's versatility, enabling diverse chemical modifications and functionalization strategies.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential pharmaceutical applications. The combination of benzothiophene and chromene in methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate has opened up new avenues for drug discovery. Studies have demonstrated that such molecules can exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural features of this compound make it an attractive scaffold for designing next-generation therapeutic agents.

One of the most compelling aspects of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate is its potential as a lead compound for further derivatization. Researchers have leveraged its versatile structure to develop libraries of analogs with enhanced pharmacological profiles. For instance, modifications to the amide group or the aromatic rings can fine-tune the compound's bioactivity, improving its efficacy and selectivity. These derivatives are being tested in various preclinical models to evaluate their therapeutic potential.

The synthesis of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the ingenuity of modern chemical methodology.

The pharmacological investigation of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate has revealed intriguing insights into its mechanism of action. Initial studies suggest that the compound interacts with multiple biological targets, including enzymes and receptors involved in cell signaling pathways. For example, it has been shown to modulate the activity of kinases and transcription factors, which are key players in various diseases. These findings underscore the compound's potential as a therapeutic agent and provide a foundation for further mechanistic studies.

In addition to its pharmacological promise, methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate has attracted attention for its role in developing novel imaging agents. The unique structural features of this compound make it an excellent candidate for designing probes that can be used in magnetic resonance imaging (MRI) or fluorescence microscopy. Such imaging agents are crucial for diagnosing diseases at an early stage and monitoring treatment responses non-invasively. The ability to visualize biological processes with high precision could significantly improve patient care.

The future prospects for methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate are vast and exciting. As our understanding of complex biological systems grows, so does the demand for innovative molecular tools to study them. This compound represents a cornerstone in the development of new drugs and diagnostic agents, offering hope for treating some of the most challenging diseases faced by humanity today.

477490-50-9 (methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate) 関連製品

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 297765-50-5((S)-1-(4-Bromophenyl)-2-azidoethanol)

- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)

- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)

- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)

- 2228578-46-7(1-bromo-3-(2-bromoethyl)-5-methylbenzene)

- 1017459-82-3(5-(4-methoxy-3-methylphenyl)-1,2-oxazole-3-carboxylic acid)

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

- 326866-17-5(FAAH inhibitor 1)

- 1421466-79-6(N-3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl-2,1,3-benzothiadiazole-5-carboxamide)